2-Fluorophenyl cyclohexyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

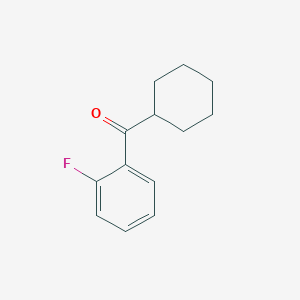

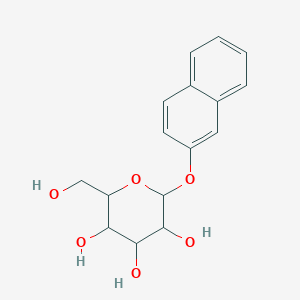

2-Fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H15FO . It is also known by other names such as cyclohexyl (2-fluorophenyl) ketone and cyclohexyl-(2-fluorophenyl)methanone .

Synthesis Analysis

The synthesis of 2-Fluorophenyl cyclohexyl ketone involves the reaction of the obtained ketone with methylamine at -40 °C, resulting in the formation of α-hydroxycyclopentyl- (2-flourophenyl)-N-methylamine. The five-membered ring cyclopentanol is then expanded to the cyclohexyl ketone by a thermal rearrangement reaction .Molecular Structure Analysis

The molecular structure of 2-Fluorophenyl cyclohexyl ketone consists of a cyclohexyl group attached to a ketone group, which is further attached to a 2-fluorophenyl group . The carbon cation could follow the classical decomposition mechanism of imines and yield an α-hydroxyl ketone .Physical And Chemical Properties Analysis

2-Fluorophenyl cyclohexyl ketone has a molecular weight of 206.26 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen

Metal-Catalysed Transfer Hydrogenation of Ketones

“2-Fluorophenyl cyclohexyl ketone” can be used in the field of metal-catalysed transfer hydrogenation of ketones . This process involves the use of transition metals to promote the hydrogenation of ketones, producing optically active secondary alcohols . These alcohols are important building blocks in the synthesis of fine chemicals . The process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .

Synthesis of Functional Materials and Pharmaceuticals

Organochalcogen compounds, which can be synthesized using “2-Fluorophenyl cyclohexyl ketone”, are widely used as functional materials and pharmaceuticals . These functional molecules are mainly synthesized using ionic and metal-assisted reactions .

Development of New Functional Molecules

By focusing on the radical reaction properties of organochalcogen compounds, new addition reactions based on radical mechanisms have been developed . These reactions can be induced by light irradiation and exhibit high functional group selectivity .

Carbon-Radical-Trapping Abilities

Selenium and tellurium compounds, which can be synthesized using “2-Fluorophenyl cyclohexyl ketone”, have excellent carbon-radical-trapping abilities . This property is useful in the investigation of the radical reactions of heavier elements in groups 14 and 15 .

Homolytic Substitution Reactions

Under light irradiation, the Cy-Pb bond of Cy6Pb2 (Cy = cyclohexyl) undergoes homolytic cleavage to generate a cyclohexyl radical . This radical can be successfully captured by diphenyl diselenide, which exhibits excellent carbon-radical-capturing ability .

Use in the Perfume Industry

Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, is a valuable building block in the perfume industry . “2-Fluorophenyl cyclohexyl ketone” can potentially be used in the synthesis of cyclohexanone .

Zukünftige Richtungen

The future directions for the study of 2-Fluorophenyl cyclohexyl ketone could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its use in the development of new psychoactive substances . Additionally, the molecular mechanisms involved in the regulation of ketone body metabolism and cellular signaling functions, and the therapeutic potential of ketone bodies and ketogenic diets in cancer could be explored .

Eigenschaften

IUPAC Name |

cyclohexyl-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWLWXMDJKBBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509386 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl cyclohexyl ketone | |

CAS RN |

106795-65-7 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)